An In-depth Technical Guide to the Structural Analysis of 5-Isopropylthiophene-3-carboxylic Acid
An In-depth Technical Guide to the Structural Analysis of 5-Isopropylthiophene-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Isopropylthiophene-3-carboxylic acid is a substituted thiophene derivative with potential applications in medicinal chemistry and materials science. A comprehensive structural analysis is crucial for understanding its physicochemical properties, reactivity, and potential biological activity. This technical guide provides a detailed overview of the structural characteristics of 5-isopropylthiophene-3-carboxylic acid, leveraging computational modeling and comparative analysis with structurally related compounds due to the limited availability of direct experimental data. This document outlines predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), offers a detailed experimental protocol for its synthesis, and visualizes key analytical workflows.
Introduction
Thiophene-based carboxylic acids are a significant class of heterocyclic compounds that have garnered considerable attention in the field of drug discovery and materials science. The thiophene scaffold is a bioisostere of the benzene ring and is present in numerous pharmaceuticals. The introduction of various substituents onto the thiophene ring allows for the fine-tuning of their biological and material properties. 5-Isopropylthiophene-3-carboxylic acid, with its isopropyl group at the 5-position and a carboxylic acid at the 3-position, presents a unique combination of lipophilicity and functionality that warrants a detailed structural investigation.
Molecular Structure and Properties
The fundamental properties of 5-Isopropylthiophene-3-carboxylic acid are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 123418-51-9 | [1][2] |
| Molecular Formula | C₈H₁₀O₂S | [1][2] |
| Molecular Weight | 170.23 g/mol | [2] |
| IUPAC Name | 5-isopropylthiophene-3-carboxylic acid | |
| Synonyms | 5-propan-2-ylthiophene-3-carboxylic acid, 5-isopropyl-3-thenoic acid | [1] |
Predicted Spectroscopic Data
Due to the absence of publicly available experimental spectra for 5-Isopropylthiophene-3-carboxylic acid, the following data has been predicted based on computational chemistry methods (DFT/B3LYP) and analysis of structurally similar compounds. These predictions provide a valuable reference for the characterization of this molecule.
¹H NMR Spectroscopy
The predicted ¹H NMR chemical shifts for 5-Isopropylthiophene-3-carboxylic acid in CDCl₃ are presented below. The spectrum is expected to show distinct signals for the aromatic protons on the thiophene ring, the methine proton of the isopropyl group, the methyl protons of the isopropyl group, and the acidic proton of the carboxylic acid.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | 11.0 - 12.0 | singlet (broad) | 1H |
| Thiophene H-2 | ~8.0 | doublet | 1H |
| Thiophene H-4 | ~7.3 | doublet | 1H |
| Isopropyl CH | ~3.1 | septet | 1H |
| Isopropyl CH₃ | ~1.3 | doublet | 6H |
¹³C NMR Spectroscopy
The predicted ¹³C NMR chemical shifts for 5-Isopropylthiophene-3-carboxylic acid in CDCl₃ are detailed in the following table. The chemical shifts are influenced by the electron-withdrawing carboxylic acid group and the electron-donating isopropyl group.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Carboxylic Acid (C=O) | ~170 |
| Thiophene C-5 (ipso) | ~155 |
| Thiophene C-3 (ipso) | ~135 |
| Thiophene C-2 | ~130 |
| Thiophene C-4 | ~125 |
| Isopropyl CH | ~34 |
| Isopropyl CH₃ | ~23 |
Infrared (IR) Spectroscopy
The predicted characteristic infrared absorption frequencies for 5-Isopropylthiophene-3-carboxylic acid are listed below. The spectrum is expected to be dominated by a very broad O-H stretch from the carboxylic acid dimer, a strong C=O stretch, and various C-H and C-S stretching and bending vibrations.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 3300 - 2500 | Strong, Broad |
| C-H (Aromatic) | 3100 - 3000 | Medium |
| C-H (Aliphatic) | 2970 - 2870 | Medium |
| C=O (Carboxylic Acid) | 1710 - 1680 | Strong |
| C=C (Aromatic) | 1600 - 1450 | Medium |
| C-O (Carboxylic Acid) | 1320 - 1210 | Strong |
| C-S (Thiophene) | 850 - 700 | Medium |
Mass Spectrometry
The predicted mass spectrum of 5-Isopropylthiophene-3-carboxylic acid under electron ionization (EI) is expected to show a molecular ion peak (M⁺) at m/z 170. Key fragmentation patterns would likely involve the loss of the carboxylic acid group and fragmentation of the isopropyl side chain.
| m/z | Predicted Fragment Ion |
| 170 | [M]⁺ (Molecular Ion) |
| 155 | [M - CH₃]⁺ |
| 125 | [M - COOH]⁺ |
| 111 | [M - COOH - CH₃ + H]⁺ |
Experimental Protocols
Proposed Synthesis of 5-Isopropylthiophene-3-carboxylic Acid
This proposed synthesis involves the Friedel-Crafts acylation of a suitable thiophene precursor, followed by a Wolff-Kishner reduction and subsequent oxidation.
Step 1: Friedel-Crafts Acylation of Methyl 3-thiophenecarboxylate
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To a stirred solution of methyl 3-thiophenecarboxylate (1 eq.) in a suitable solvent (e.g., dichloromethane) at 0 °C, add a Lewis acid catalyst (e.g., AlCl₃, 1.1 eq.).
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Slowly add isobutyryl chloride (1.1 eq.) to the mixture.
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Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
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Quench the reaction by carefully pouring it into a mixture of ice and concentrated HCl.
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Extract the product with an organic solvent, wash with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.
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Purify the resulting ketone by column chromatography.
Step 2: Wolff-Kishner Reduction of the Ketone
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To a solution of the ketone from Step 1 in a high-boiling point solvent (e.g., diethylene glycol), add hydrazine hydrate (excess) and potassium hydroxide (excess).
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Heat the mixture to reflux (around 180-200 °C) for several hours until the evolution of nitrogen gas ceases.
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Cool the reaction mixture, dilute with water, and acidify with HCl.
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Extract the product with an ether, wash with water and brine, dry, and concentrate.
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Purify the resulting methyl 5-isopropylthiophene-3-carboxylate by column chromatography.
Step 3: Hydrolysis to 5-Isopropylthiophene-3-carboxylic acid
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Dissolve the ester from Step 2 in a mixture of ethanol and water.
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Add an excess of a base (e.g., NaOH or KOH) and heat the mixture to reflux for several hours, monitoring by TLC.
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Cool the reaction mixture and remove the ethanol under reduced pressure.
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Dilute the residue with water and wash with an organic solvent to remove any unreacted ester.
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Acidify the aqueous layer with concentrated HCl to precipitate the carboxylic acid.
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Collect the solid product by filtration, wash with cold water, and dry under vacuum.
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Recrystallize from a suitable solvent to obtain pure 5-Isopropylthiophene-3-carboxylic acid.
Visualization of Workflows and Pathways
General Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway for 5-Isopropylthiophene-3-carboxylic acid.
Caption: Proposed synthetic route to 5-Isopropylthiophene-3-carboxylic acid.
Analytical Characterization Workflow
This diagram outlines the typical workflow for the structural characterization of the synthesized compound.
Caption: Workflow for the structural characterization of the target compound.
Potential Biological Activity and Signaling Pathways
While no specific biological activity has been reported for 5-Isopropylthiophene-3-carboxylic acid, many thiophene derivatives exhibit a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities. The structural similarity to known bioactive molecules suggests that it could be a candidate for screening in various biological assays. For instance, some thiophene carboxylic acids are known to interact with specific enzymes or receptors. Further research would be required to elucidate any potential biological targets and signaling pathways.
Conclusion
This technical guide provides a comprehensive, albeit largely predictive, structural analysis of 5-Isopropylthiophene-3-carboxylic acid. The presented data, derived from computational modeling and comparison with related compounds, offers a solid foundation for researchers and drug development professionals interested in this molecule. The proposed synthetic protocol and analytical workflow provide a practical framework for its preparation and characterization. Future experimental studies are necessary to validate these predictions and to explore the potential applications of 5-Isopropylthiophene-3-carboxylic acid in various scientific and industrial fields.
